molecular formula C8H9N3O B295964 3-(3-Pyridinyl)acrylohydrazide

3-(3-Pyridinyl)acrylohydrazide

Cat. No. B295964
M. Wt: 163.18 g/mol
InChI Key: PZUAEBAFVROGMX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridinyl)acrylohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 3-(3-pyridinyl) acrylic acid and has a molecular weight of 198.2 g/mol.

Mechanism of Action

The mechanism of action of 3-(3-pyridinyl)acrylohydrazide is not fully understood. However, researchers have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. The compound may also inhibit the activity of enzymes that are essential for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-pyridinyl)acrylohydrazide has several biochemical and physiological effects. The compound has been shown to induce DNA damage in cancer cells, which can lead to cell death. Additionally, the compound has been shown to inhibit the activity of enzymes that are essential for bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-pyridinyl)acrylohydrazide is its potential as a therapeutic agent for cancer and infectious diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and potential side effects.

Future Directions

There are several future directions for research on 3-(3-pyridinyl)acrylohydrazide. One area of research is the development of new analogs of the compound with improved efficacy and reduced toxicity. Additionally, researchers can investigate the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, researchers can investigate the compound's potential as a chemical tool for studying biological processes such as cell signaling and gene expression.
Conclusion:
In conclusion, 3-(3-pyridinyl)acrylohydrazide is a chemical compound with potential applications in various fields of science. The compound has shown promising results in preclinical studies as a therapeutic agent for cancer and infectious diseases. Further research is needed to determine the compound's efficacy in clinical trials and its potential as a chemical tool for studying biological processes.

Synthesis Methods

The synthesis of 3-(3-pyridinyl)acrylohydrazide involves the reaction of 3-(3-pyridinyl) acrylic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that can be purified by recrystallization.

Scientific Research Applications

3-(3-Pyridinyl)acrylohydrazide has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the compound's potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, the compound has been studied for its potential as an antibacterial and antifungal agent.

properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enehydrazide

InChI

InChI=1S/C8H9N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-6H,9H2,(H,11,12)/b4-3+

InChI Key

PZUAEBAFVROGMX-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NN

SMILES

C1=CC(=CN=C1)C=CC(=O)NN

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NN

Origin of Product

United States

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